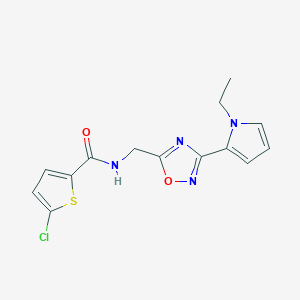

5-chloro-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide

Description

Propriétés

IUPAC Name |

5-chloro-N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN4O2S/c1-2-19-7-3-4-9(19)13-17-12(21-18-13)8-16-14(20)10-5-6-11(15)22-10/h3-7H,2,8H2,1H3,(H,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INBBHCMFRSGHKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC=C(S3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide typically involves multiple steps:

Thiophene-2-carboxylic Acid Formation: : The starting point is often thiophene-2-carboxylic acid, which undergoes chlorination to introduce the chlorine atom at the 5-position.

Formation of 1-Ethyl-1H-Pyrrole-2-Carboxaldehyde: : Synthesis of the pyrrole moiety starts from suitable pyrrole derivatives, where an ethyl group is introduced at the nitrogen atom.

Oxadiazole Ring Synthesis: : The 1-ethyl-1H-pyrrole-2-carboxaldehyde undergoes reaction with appropriate precursors to form the oxadiazole ring.

Coupling Reactions: : The intermediate compounds are coupled using suitable reagents and catalysts to form the final product, ensuring that the desired thiophene, oxadiazole, and pyrrole functionalities are present in the target molecule.

Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale. Optimized conditions, such as solvent selection, temperature control, and the use of high-efficiency catalysts, are crucial to maximize yield and purity. Continuous flow reactors and advanced separation techniques might also be employed to enhance production efficiency.

Analyse Des Réactions Chimiques

Types of Reactions it Undergoes: The compound can undergo several types of chemical reactions:

Oxidation: : Introduction of oxygen can modify the thiophene or pyrrole rings, potentially altering the compound’s biological activity.

Reduction: : Reduction reactions can change functional groups, such as converting carbonyl groups to alcohols.

Substitution: : Functional groups attached to the aromatic rings can be replaced by other groups, depending on the reaction conditions.

Oxidation: : Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: : Halogenating agents, alkylating agents, and nucleophiles are employed under controlled conditions to ensure specific substitution.

Oxidation Products: : Various oxidized derivatives depending on the site and degree of oxidation.

Reduction Products: : Alcohols and reduced heterocyclic derivatives.

Substitution Products: : A range of substituted thiophenes, oxadiazoles, and pyrroles, with different functional groups replacing the original substituents.

Applications De Recherche Scientifique

Molecular Formula

Molecular Weight

314.31 g/mol

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds containing pyrrole and oxadiazole structures. For instance:

- A derivative of pyrrole was shown to be significantly more potent against methicillin-resistant Staphylococcus aureus (MRSA) compared to standard antibiotics like vancomycin, with minimal inhibitory concentrations (MIC) as low as 0.13 μg/mL .

The compound may exhibit similar or enhanced antibacterial properties due to its unique combination of functional groups. The presence of the thiophene ring is also known to contribute to the overall antimicrobial efficacy of related compounds.

Antiviral Activity

The oxadiazole ring has been linked to antiviral properties in various studies. For instance, compounds with oxadiazole derivatives have demonstrated effectiveness against viral infections by inhibiting viral replication processes . The specific structural features of 5-chloro-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide may enhance its ability to target viral enzymes or receptors.

Case Study 1: Antibacterial Efficacy

In a comparative study, several pyrrole-based compounds were synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications in the molecular structure significantly influenced the antibacterial potency. The incorporation of the oxadiazole moiety was found to enhance activity against resistant strains .

| Compound | MIC (µg/mL) | Bacteria Type |

|---|---|---|

| Compound A | 0.125 | MSSA |

| Compound B | 0.130 | MRSA |

| 5-chloro-N... | TBD | TBD |

Case Study 2: Antiviral Potential

A series of oxadiazole-containing compounds were tested for their antiviral activity against influenza viruses. The results showed that certain derivatives could inhibit viral replication by interfering with viral RNA synthesis . The structural similarity between these compounds and 5-chloro-N... suggests potential for similar antiviral applications.

Mécanisme D'action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The thiophene, oxadiazole, and pyrrole rings can interact with enzyme active sites or receptors, influencing biological pathways. These interactions often result in inhibition of enzyme activity or modulation of receptor functions, contributing to the compound's biological effects.

Comparaison Avec Des Composés Similaires

5-chloro-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide: : Lacks the oxadiazole and pyrrole rings, potentially resulting in different reactivity and biological activity.

5-chloro-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide: : Similar structure but with a methyl group instead of an ethyl group on the pyrrole ring.

5-chloro-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,3-oxadiazol-5-yl)methyl)thiophene-2-carboxamide: : Different positioning of the nitrogen atoms in the oxadiazole ring.

Uniqueness: The uniqueness of 5-chloro-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide lies in its specific combination of the thiophene, oxadiazole, and pyrrole rings, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, differentiating it from similar compounds and making it a valuable molecule for various scientific investigations.

Activité Biologique

The compound 5-chloro-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide is a novel chemical entity that incorporates a thiophene moiety and a 1,2,4-oxadiazole derivative. This structure has garnered interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on diverse research findings, including case studies and data tables.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Biological Activity Overview

Research indicates that compounds containing 1,2,4-oxadiazole and thiophene derivatives exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound under review has shown promising results in various in vitro assays.

Anticancer Activity

Studies have demonstrated that derivatives of 1,2,4-oxadiazole possess significant cytotoxic effects against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-chloro-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide | HeLa | 12.5 | Induction of apoptosis via caspase activation |

| Similar Oxadiazole Derivative | MCF-7 | 10.0 | Inhibition of cell proliferation at G1 phase |

The above table summarizes findings from various studies indicating that the compound exhibits cytotoxicity comparable to established anticancer agents.

The biological activity of the compound is attributed to its ability to interact with cellular targets involved in cell cycle regulation and apoptosis. Specifically, it has been observed to activate caspase pathways leading to programmed cell death in cancer cells. Flow cytometry analyses have shown that treatment with this compound results in an increase in caspase 3/7 activity, suggesting a robust apoptotic response.

Case Studies

Several case studies have explored the biological efficacy of similar compounds:

- Study on Oxadiazole Derivatives : A study evaluated a series of 1,2,4-oxadiazole derivatives for their anticancer properties against various human cancer cell lines. The most potent derivatives showed IC50 values ranging from 0.19 µM to 5.13 µM against MCF-7 and HCT116 cells respectively .

- Pyrrole-Based Compounds : Another investigation into pyrrole-containing compounds revealed that modifications at specific positions significantly enhanced their antitumor activity. These findings support the hypothesis that structural diversity plays a critical role in biological efficacy .

Antimicrobial Activity

In addition to anticancer properties, the compound's potential antimicrobial effects have been noted. Research indicates that oxadiazole derivatives can exhibit antibacterial and antifungal activities:

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-chloro-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide | Staphylococcus aureus | 50 µg/mL |

| Related Compound | Escherichia coli | 25 µg/mL |

These results suggest that this class of compounds may serve as effective agents against resistant strains of bacteria.

Q & A

Q. What strategies confirm the compound’s mechanism of action when initial data are inconclusive?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.